2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration: Introduction of a nitro group to benzene to form nitrobenzene.
Sulfonation: Sulfonation of nitrobenzene to form 2-nitrobenzenesulfonyl chloride.
Piperazine Derivatization: Reaction of 2-nitrobenzenesulfonyl chloride with piperazine to form 4-(2-nitrobenzenesulfonyl)piperazine.
Amination: Introduction of an amino group to benzene to form 4-aminophenyl.
Coupling Reaction: Coupling of 4-aminophenyl with 4-(2-nitrobenzenesulfonyl)piperazine to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Products may include nitroso and nitro derivatives.
Reduction: Products include the corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for more complex molecules.
Materials Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one: Similar structure but different substituents.
2-(4-Aminophenyl)-1-[4-(2-sulfophenyl)piperazin-1-yl]ethan-1-one: Sulfonyl group replaced with a sulfo group.
Uniqueness
The unique combination of functional groups in 2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one may confer specific reactivity and properties that are not present in similar compounds, making it valuable for certain applications.
Properties
Molecular Formula |
C18H20N4O5S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(4-aminophenyl)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H20N4O5S/c19-15-7-5-14(6-8-15)13-18(23)20-9-11-21(12-10-20)28(26,27)17-4-2-1-3-16(17)22(24)25/h1-8H,9-13,19H2 |
InChI Key |
JPGOAFPPOMGGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=C(C=C2)N)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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